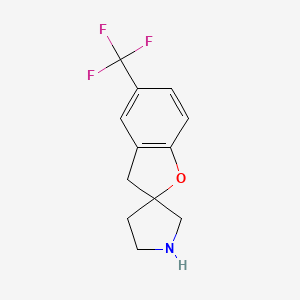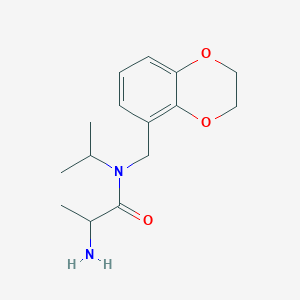
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-threonine, an essential amino acid, and is often used as a protecting group for amino acids during peptide synthesis.
Méthodes De Préparation
The synthesis of N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine typically involves the protection of the hydroxyl group of L-threonine with a tert-butyldimethylsilyl group and the protection of the amino group with a benzyloxycarbonyl group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride and benzyloxycarbonyl chloride in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the protecting groups.
Substitution: The tert-butyldimethylsilyl group can be selectively cleaved using reagents like tetrabutylammonium fluoride.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group. The benzyloxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the enzymes and reagents used in peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds include other amino acid derivatives with different protecting groups, such as:
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-serine
- N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-tyrosine
N-benzyloxycarbonyl-O-(tert-butyldimethylsilyl)-L-threonine is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C18H29NO5Si |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H29NO5Si/c1-13(24-25(5,6)18(2,3)4)15(16(20)21)19-17(22)23-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3,(H,19,22)(H,20,21) |
Clé InChI |
RWIBCRFYARPQFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)







![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)



